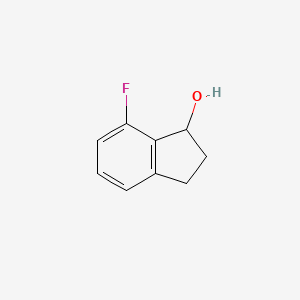

7-Fluoro-2,3-dihydro-1h-inden-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9FO |

|---|---|

Molecular Weight |

152.16 g/mol |

IUPAC Name |

7-fluoro-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C9H9FO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8,11H,4-5H2 |

InChI Key |

CKIUGCMREYKUNL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1O)C(=CC=C2)F |

Origin of Product |

United States |

The Indane Scaffold: a Privileged Structure in Chemical Sciences

The indane moiety, characterized by a benzene (B151609) ring fused to a cyclopentane (B165970) ring, provides a rigid and versatile framework that is a cornerstone in both synthetic and medicinal chemistry. researchgate.net This structural rigidity allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with specific biological targets. researchgate.net The inherent chemical properties of the indane scaffold, coupled with the numerous possibilities for substitution on its fused ring system, make it an attractive starting point for the development of novel therapeutic agents and functional materials. researchgate.net

The significance of the indane scaffold is underscored by its presence in a variety of commercially successful pharmaceuticals, including the antiviral drug Indinavir and the non-steroidal anti-inflammatory drug Sulindac. researchgate.net Furthermore, derivatives such as aminoindanes and indanediones are integral to the development of neuroleptic and neuroprotective agents. researchgate.net The adaptability of the indane framework has also been harnessed in the creation of CGRP receptor antagonists and has shown promise in the development of anticancer therapeutics by targeting various oncologic pathways. researchgate.net

The Impact of Fluorine: a Game Changer in Molecular Design

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry, profoundly influencing a compound's chemical and biological properties. nih.govnih.gov Fluorine's high electronegativity and small size allow it to modulate a molecule's pKa, conformation, and metabolic stability without introducing significant steric hindrance. nih.govbenthamscience.com This strategic substitution can enhance a drug's potency, membrane permeability, and pharmacokinetic profile. nih.govacs.org

The judicious placement of fluorine can lead to improved metabolic stability and increased binding affinity to target proteins. nih.gov It can also influence hydrophobic interactions between a drug molecule and its receptor, often leading to enhanced biological activity. benthamscience.com Beyond its effects on pharmacokinetics and pharmacodynamics, the fluorine-18 (B77423) isotope (¹⁸F) is a crucial positron-emitting radiolabel for in vivo imaging with Positron Emission Tomography (PET), a sensitive technique with extensive applications in drug discovery and development. nih.govtandfonline.com The growing understanding of fluorine's unique properties continues to drive the development of new synthetic methodologies to access a wider range of fluorinated compounds for therapeutic and diagnostic purposes. nih.gov

Charting the Course: Research Directions for 7 Fluoro 2,3 Dihydro 1h Inden 1 Ol

Strategies for the Construction of the 2,3-Dihydro-1H-inden-1-one Core

The foundational step in the synthesis of this compound is the construction of the 7-fluoro-2,3-dihydro-1H-inden-1-one intermediate. Various synthetic strategies have been developed to achieve this, primarily focusing on intramolecular cyclization reactions and conversions from substituted benzoic acids.

Intramolecular Cyclization Reactions (e.g., Friedel-Crafts Acylation)

Intramolecular Friedel-Crafts acylation is a powerful and widely used method for the synthesis of cyclic ketones, including indanones. sigmaaldrich.comorganic-chemistry.org This reaction involves the cyclization of a suitable acyl halide or anhydride (B1165640) precursor in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com The reaction proceeds through an electrophilic aromatic substitution mechanism, where an acylium ion is generated and subsequently attacks the aromatic ring to form the cyclic ketone. sigmaaldrich.comyoutube.com

In the context of synthesizing fluorinated indanones, a common approach involves the intramolecular Friedel-Crafts acylation of a substituted propionyl chloride. nih.gov For instance, the synthesis of 7-fluoro-1-indanone (B1273118) can be achieved through the cyclization of 3-(m-fluorophenyl)propionyl chloride. The reaction is typically carried out in a suitable solvent like dichloromethane, with aluminum chloride acting as the catalyst.

The general mechanism for Friedel-Crafts acylation involves the formation of a complex between the Lewis acid and the acyl chloride, leading to the generation of a resonance-stabilized acylium ion. sigmaaldrich.com This electrophile then attacks the aromatic ring, followed by deprotonation to restore aromaticity and yield the final indanone product.

Table 1: Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Description |

| Starting Material | Substituted propionyl chloride (e.g., 3-(m-fluorophenyl)propionyl chloride) |

| Catalyst | Lewis Acid (e.g., Aluminum Chloride - AlCl₃) masterorganicchemistry.com |

| Solvent | Dichloromethane or other inert solvents |

| Product | Substituted 1-indanone (B140024) (e.g., 7-fluoro-1-indanone) |

Conversion from Substituted Benzoic Acids

An alternative and efficient route to 1-indanones involves a one-pot process starting from substituted benzoic acids. beilstein-journals.org This method combines the formation of an acyl chloride, reaction with ethylene (B1197577), and subsequent intramolecular Friedel-Crafts alkylation. beilstein-journals.org

Specifically, a substituted benzoic acid, such as 2-fluorobenzoic acid, is first converted to its corresponding acyl chloride by reacting it with thionyl chloride (SOCl₂). chemicalbook.com The resulting acyl chloride then reacts with ethylene in the presence of a Lewis acid like aluminum chloride. This is followed by an intramolecular Friedel-Crafts alkylation step to yield the desired 1-indanone. beilstein-journals.org A described synthesis of 7-fluoro-1-indanone from 2-fluorobenzoic acid reported a yield of 32%. chemicalbook.com

This methodology offers a direct pathway from readily available benzoic acids to the indanone core structure, making it a valuable synthetic tool.

Table 2: Synthesis of 7-Fluoro-1-indanone from 2-Fluorobenzoic Acid chemicalbook.com

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Acyl Chloride Formation | 2-fluorobenzoic acid, thionyl chloride (SOCl₂), reflux in benzene (B151609) | 2-fluorobenzoyl chloride |

| 2. Ethylene Addition | Dichloroethane, aluminum chloride (AlCl₃), ethylene gas bubbled for 4 hours | 3-(2-fluorophenyl)propanoyl chloride |

| 3. Intramolecular Cyclization | Slurry of aluminum chloride (AlCl₃) and sodium chloride (NaCl) at 130°C, then heated to 180°C for 2 hours | 7-fluoro-1-indanone |

Reduction Methodologies for the Formation of the 1-ol Moiety

Once the 7-fluoro-2,3-dihydro-1H-inden-1-one is obtained, the next critical step is the reduction of the ketone group to form the corresponding alcohol, this compound. This transformation can be achieved through several reduction techniques, with catalytic hydrogenation and hydride reduction being the most prominent.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely employed method for the reduction of ketones to alcohols. This process typically involves the use of a metal catalyst, such as ruthenium on carbon (Ru/C), and hydrogen gas (H₂). nih.gov The reaction conditions, including temperature, hydrogen pressure, and solvent, can significantly influence the reaction rate and selectivity. nih.gov For instance, the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol has been systematically studied, demonstrating the impact of these parameters. nih.gov While specific conditions for 7-fluoro-2,3-dihydro-1H-inden-1-one are not detailed in the provided context, the general principles of catalytic hydrogenation are applicable.

Hydride Reduction Techniques (e.g., Sodium Borohydride)

Sodium borohydride (B1222165) (NaBH₄) is a versatile and convenient reducing agent for the selective reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. masterorganicchemistry.com It is a source of hydride ions (H⁻) and is known for its milder reactivity compared to other hydride reagents like lithium aluminum hydride, which allows for the selective reduction of ketones in the presence of less reactive functional groups such as esters and amides. masterorganicchemistry.com

The reduction of 7-fluoro-2,3-dihydro-1H-inden-1-one with sodium borohydride in a suitable solvent like methanol (B129727) or ethanol (B145695) would yield this compound. The mechanism involves the nucleophilic attack of the hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. This is followed by a workup step, typically with a mild acid, to protonate the resulting alkoxide and afford the final alcohol product. masterorganicchemistry.com

Fluorination Strategies for Aryl Fluorides Relevant to Indane Synthesis

The introduction of fluorine into aromatic rings is a common strategy in drug design to modulate the physicochemical properties of a molecule. The synthesis of this compound relies on effective methods for aryl fluorination.

Nucleophilic Fluorination Reactions

Nucleophilic fluorination is a direct approach to introduce a fluorine atom onto an aromatic ring. researchgate.netnih.govyoutube.com This typically involves the displacement of a leaving group, such as a halide or a triflate, by a fluoride (B91410) ion source. nih.govyoutube.com However, the low nucleophilicity and high basicity of the fluoride ion can present challenges, often requiring harsh reaction conditions. ucla.edu

Modern methods have sought to overcome these limitations. For instance, the use of cooperative catalysis, where a crown ether and a phase-transfer catalyst work in concert, can enable the fluorination of aryl chlorides and triflates under mild conditions. nih.gov Another approach involves the generation of highly reactive aryne intermediates, which can then be trapped by a fluoride source. researchgate.net Palladium-catalyzed fluorination of arylboronic acids or their derivatives provides an operationally simple route to aryl fluorides. organic-chemistry.org

Table 3: Selected Nucleophilic Fluorination Methods

| Method | Substrate | Key Features |

| Cooperative Catalysis | Aryl Chlorides/Triflates | Mild conditions, high yields. nih.gov |

| Aryne Intermediates | Silylaryl Triflates | One-pot synthesis from non-aromatic precursors. researchgate.net |

| Palladium Catalysis | Arylboronic Acids | Operationally simple, scalable. organic-chemistry.org |

Light-Driven C-F Bond Activation

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. nih.gov Light-driven C-F bond activation represents a less common but intriguing strategy for the formation of new carbon-carbon bonds. nih.gov While not a direct fluorination method, it involves the manipulation of existing C-F bonds. For example, visible-light-induced, transition-metal-free C-F bond activation of a trifluoromethyl group has been used to generate difluoroalkylated indoles. nih.gov This type of methodology, which activates strong C-F bonds, showcases the potential of photochemistry to access unique chemical space relevant to fluorinated indane derivatives. nih.govarxiv.org

Concerted SNAr Reactions Catalyzed by Organic Superbases

The synthesis of fluorinated aromatic scaffolds, a key feature of the target compound, can be achieved through nucleophilic aromatic substitution (SNAr). While classic SNAr reactions typically proceed in a stepwise manner and require electron-deficient aromatic systems, recent advancements have highlighted the efficacy of concerted SNAr (cSNAr) reactions. acs.orgnih.gov These reactions proceed through a single transition state and can be applied to a broader range of substrates, including those that are electron-rich. acs.org

A significant development in this area is the use of organic superbases, such as the phosphazene base t-Bu-P4, to catalyze cSNAr reactions of aryl fluorides. acs.orgrsc.org This methodology offers high efficiency and excellent functional group tolerance. The catalytic cycle involves the superbase deprotonating a nucleophile, which then attacks the aryl fluoride. acs.org The key to this catalysis is the dual activation of both the aryl fluoride and the nucleophile by the t-Bu-P4 catalyst, enabling the reaction to proceed regardless of the electronic nature of the aryl fluoride. acs.org This approach is a powerful tool for late-stage functionalization of complex molecules and the synthesis of diverse aromatic compounds. acs.org

Table 1: Catalytic Concerted SNAr Reaction Overview

| Parameter | Description |

|---|---|

| Reaction Type | Concerted Nucleophilic Aromatic Substitution (cSNAr) |

| Substrate Class | Aryl Fluorides (electron-rich and electron-deficient) |

| Catalyst | Organic Superbase (e.g., t-Bu-P4) |

| Mechanism | The superbase deprotonates the nucleophile, which then undergoes a concerted substitution reaction with the aryl fluoride. The catalyst is regenerated in the process. acs.org |

| Advantages | High efficiency, broad substrate scope, excellent functional group tolerance, applicable to late-stage functionalization. acs.org |

Post-Synthetic Derivatization and Functional Group Interconversions

Once the core structure of this compound is obtained, its hydroxyl group serves as a handle for various functional group interconversions, enabling the synthesis of a diverse range of derivatives.

The conversion of the hydroxyl group in this compound to an amine is a critical transformation for creating valuable derivatives like 7-fluoro-2,3-dihydro-1H-inden-1-amine. A prevalent and efficient method to achieve this is through reductive amination. wikipedia.orgmasterorganicchemistry.com

This process typically involves two main steps:

Oxidation: The parent alcohol, this compound, is first oxidized to its corresponding ketone, 7-fluoro-1-indanone. chemicalbook.com

Reductive Amination: The resulting ketone then reacts with an amine source (such as ammonia (B1221849) for a primary amine) to form an intermediate imine. wikipedia.org This imine is subsequently reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they can selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com This one-pot procedure is highly valued for its efficiency and control, avoiding the over-alkylation issues often seen in direct alkylation methods. masterorganicchemistry.comorganic-chemistry.org

Table 2: Reductive Amination for Amine Synthesis

| Step | Description | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Oxidation | Conversion of the secondary alcohol to a ketone. | Standard oxidizing agents (e.g., PCC, Swern oxidation). | 7-fluoro-1-indanone |

| 2. Reductive Amination | One-pot reaction of the ketone with an amine source and a reducing agent. wikipedia.org | Amine (e.g., NH₃), Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃), mildly acidic pH. masterorganicchemistry.com | 7-fluoro-2,3-dihydro-1H-inden-1-amine |

Deoxofluorination is a process that replaces a hydroxyl group with a fluorine atom, a valuable transformation for introducing additional fluorine atoms into a molecule. commonorganicchemistry.com In the case of this compound, this reaction would yield a difluorinated indan (B1671822).

Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor. commonorganicchemistry.comthieme-connect.compitt.edu These reagents are effective for converting primary and secondary alcohols into their corresponding monofluorides. thieme-connect.com The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the reaction center. nih.gov For secondary benzylic alcohols like the target compound, these conditions are generally mild, often running at or below room temperature. commonorganicchemistry.comthieme-connect.com More recent reagents like AlkylFluor and PhenoFluor have also been developed, offering improved safety profiles and chemoselectivity, which is particularly useful for complex molecules with multiple hydroxyl groups. nih.govthieme-connect.com

Table 3: Common Deoxofluorination Reagents

| Reagent | Typical Conditions | Key Features |

|---|---|---|

| DAST | DCM, -78 °C to RT | Widely used but can be thermally unstable. commonorganicchemistry.com |

| Deoxo-Fluor | DCM, -78 °C to RT | More thermally stable than DAST, making it safer for larger scale reactions. thieme-connect.compitt.edu |

| PhenoFluor / AlkylFluor | Toluene or Dioxane, often with heating | Bench-stable reagents with high chemoselectivity and good functional group tolerance. nih.govthieme-connect.com |

In multi-step syntheses, it is often necessary to temporarily "mask" the reactivity of certain functional groups to prevent them from interfering with reactions elsewhere in the molecule.

Silyl (B83357) Ethers for Alcohol Protection: The hydroxyl group of this compound is acidic and can interfere with strongly basic or nucleophilic reagents (e.g., Grignard reagents). masterorganicchemistry.com A common strategy is to protect it as a silyl ether. wikipedia.orglibretexts.org Bulky silyl groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are frequently used. The protection is typically achieved by reacting the alcohol with a silyl chloride (e.g., TBSCl) in the presence of a base like imidazole. wikipedia.org Silyl ethers are advantageous because they are stable under many reaction conditions but can be selectively removed (deprotected) under mild conditions, commonly using a fluoride ion source such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.comwikipedia.org The steric bulk of the silyl group can be tuned to control the stability and ease of removal. wikipedia.org

Ethylene Acetal (B89532) for Ketone Protection: While not a direct protecting group for the alcohol, the ethylene acetal is highly relevant for the synthesis and modification of the target compound's precursors. The ketone, 7-fluoro-1-indanone, is the direct precursor to this compound via reduction. If modifications are needed on the aromatic ring or elsewhere on the indan skeleton in the presence of the ketone, the carbonyl group must be protected. Reacting the ketone with ethylene glycol under acidic conditions forms a stable five-membered cyclic acetal. This group is inert to a wide range of nucleophiles and bases and can be easily removed by hydrolysis with aqueous acid to regenerate the ketone once the other synthetic steps are complete.

Table 4: Protection Group Strategies

| Functional Group | Protecting Group | Formation Reagents | Deprotection Reagents |

|---|---|---|---|

| Alcohol (-OH) | Silyl Ether (e.g., TBS) | R₃SiCl (e.g., TBSCl), Base (e.g., Imidazole) wikipedia.org | Fluoride Source (e.g., TBAF) or Acid masterorganicchemistry.comwikipedia.org |

| Ketone (C=O) | Ethylene Acetal | Ethylene Glycol, Acid Catalyst (e.g., p-TsOH) | Aqueous Acid (e.g., HCl) |

Enantiomeric Excess Determination Methods (e.g., Chiral HPLC)

The determination of enantiomeric excess (ee) is fundamental in the characterization of chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and quantifying their relative amounts. uma.es This method typically employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. uma.es

For instance, in the analysis of similar chiral compounds, a reversed-phase column like an OD-RH column can be effective. nih.gov The separation is often achieved using a gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and water. nih.gov The detection is commonly performed using a UV or fluorescence detector. uma.es The accuracy and reliability of this method are crucial for assessing the enantiomeric purity of key intermediates in chemical syntheses. nih.gov

The development of a robust chiral HPLC method involves screening different chiral columns and optimizing the mobile phase composition and gradient to achieve baseline separation of the enantiomers. nih.gov The percentage of each enantiomer in a mixture can then be calculated from the peak areas in the chromatogram.

Absolute Configuration Assignment Techniques

Determining the absolute configuration of a chiral molecule, i.e., the actual three-dimensional arrangement of its atoms, is a crucial step in stereochemical analysis. Several techniques are employed for this purpose.

Single Crystal X-Ray Diffraction Analysis

Single crystal X-ray diffraction is considered the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.neted.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ed.ac.uk For chiral molecules that crystallize in non-centrosymmetric space groups, the anomalous scattering of X-rays by the atoms can be used to determine the absolute structure. mit.edu

While this method is powerful, obtaining single crystals of sufficient quality can be a challenge. researchgate.net In cases where a single enantiomer is available, the analysis can directly reveal its absolute configuration. ed.ac.uk For light-atom molecules, which includes many organic compounds, the anomalous scattering effect is weak, but modern techniques and instrumentation have made it possible to determine the absolute configuration even with only oxygen atoms present. mit.edu

Convergent Methods Combining Spectroscopic and Enzymatic Analysis

In cases where single crystal X-ray diffraction is not feasible, a combination of other techniques can provide a reliable assignment of the absolute configuration. This often involves a convergent approach that integrates spectroscopic data with enzymatic methods.

For related indanol derivatives, such as 2-bromo-2,3-dihydro-1H-inden-1-ols, enzymatic kinetic resolution has been successfully used. researchgate.net This involves using a lipase (B570770), such as Candida antarctica lipase B (Novozyme 435) or Burkholderia cepacia lipase, to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product. researchgate.net The stereoselectivity of the enzyme, often predictable by models like the Kazlauskas rule, provides information about the absolute configuration of the separated enantiomers. researchgate.net

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can then be used to confirm the relative stereochemistry (cis or trans) of the substituents. researchgate.net Furthermore, chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), when combined with quantum chemical calculations, can also be powerful tools for assigning the absolute configuration. nih.gov

Application of Chiral Solvating Agents in NMR Spectroscopy for Enantiodiscrimination

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between enantiomers through the use of chiral solvating agents (CSAs). unipi.it These are chiral molecules that form diastereomeric complexes with the enantiomers of the analyte. The different spatial arrangements of these complexes lead to distinct chemical shifts for the corresponding protons in the ¹H NMR spectrum, allowing for the differentiation and quantification of the enantiomers. unipi.it

The effectiveness of a CSA depends on its ability to form stable complexes with the analyte and to induce a significant difference in the chemical shifts of the enantiomers. The choice of solvent is also critical, as it can influence the stability of the diastereomeric complexes. unipi.it This technique provides a convenient and often rapid method for determining enantiomeric purity without the need for chromatographic separation.

Importance of Enantiomeric Purity in Active Compound Development

The enantiomeric purity of a chiral compound is of paramount importance in the development of active compounds, particularly in the pharmaceutical industry. nih.gov Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. nih.gov

Therefore, the synthesis and characterization of enantiomerically pure compounds are crucial. Regulatory agencies often require the development of single-enantiomer drugs unless it can be demonstrated that both enantiomers are safe and effective. This drives the need for robust and accurate analytical methods to determine and control the enantiomeric purity of drug candidates and their intermediates throughout the development process. The stereochemical investigations of compounds like this compound are thus essential for ensuring the quality, safety, and efficacy of any potential active compounds derived from it.

Applications As Synthetic Building Blocks and Precursors

Role in the Synthesis of Complex Organic Molecules

Indanone derivatives and their structural analogues are extensively used in the synthesis of natural products and bioactive compounds. beilstein-journals.org The 7-fluoro-indan-1-ol scaffold provides a robust platform for constructing more complex polycyclic systems. The fluorine atom at the 7-position can influence the reactivity of the aromatic ring and provide a spectroscopic marker for analytical purposes. Methodologies for creating fluorinated polyaromatic hydrocarbons often utilize 1-indanone (B140024) intermediates, highlighting the foundational role of this structural class in accessing complex molecular architectures. beilstein-journals.org

Precursors for Active Pharmaceutical Ingredients (APIs) and Analogues

The indane framework is a key structural feature in several active pharmaceutical ingredients. The introduction of a fluorine atom can lead to analogues with improved drug-like properties.

Chiral Synthons for Indinavir

The HIV protease inhibitor Indinavir features a (1S,2R)-cis-aminoindanol moiety, which is critical for its biological activity. researchgate.netnih.gov Stereoselective routes have been developed for monofluorinated analogues of Indinavir, demonstrating the value of fluorinated precursors in modifying this important antiviral agent. nih.gov The synthesis of these analogues relies on the stereoselective construction of a fluorinated core subunit, which is subsequently incorporated into the final molecule. nih.gov While the synthesis may start from a non-fluorinated aminoindanol (B8576300) and introduce fluorine via a different reagent, the use of building blocks like 7-fluoro-2,3-dihydro-1H-inden-1-ol represents a more direct pathway to creating such fluorinated analogues. nih.gov Research has focused on creating combinatorial libraries to find effective replacements for the aminoindanol portion of Indinavir, further underscoring the importance of this specific structural unit. researchgate.net

| API/Analogue | Precursor Role | Benefit of Fluorination |

| Indinavir Analogues | Provides the core fluorinated aminoindanol scaffold. | May enhance metabolic stability and binding affinity to HIV protease. |

Intermediates for Fluorinated Urea (B33335) Derivatives

The synthesis of fluorinated urea derivatives is an area of interest in medicinal chemistry due to their potential biological activities. nih.govresearchgate.net Typically, these compounds are synthesized through the reaction of an isocyanate with a fluorinated amine. nih.govresearchgate.net The direct application of this compound as an intermediate in the synthesis of fluorinated urea derivatives is not prominently detailed in available scientific literature.

Building Blocks for Indanyl Nucleoside Analogues

Fluorinated nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. nih.govnih.gov The introduction of fluorine into the sugar or base moiety can significantly enhance enzymatic and metabolic stability. nih.govmdpi.com A key strategy in nucleoside analogue design is the replacement of the ribose sugar with a carbocyclic ring to prevent glycosidic bond cleavage.

The indanyl framework of this compound serves as a carbocyclic sugar mimic. Using a convergent synthesis approach, this fluorinated carbocyclic building block can be coupled with a nucleobase to create novel indanyl nucleoside analogues. nih.gov This strategy aims to combine the stability of the carbocyclic ring with the advantageous properties of the fluorine atom to produce potent therapeutic candidates. nih.govresearchgate.net

| API Class | Role of 7-Fluoro-indanol Moiety | Rationale |

| Antiviral/Anticancer Nucleoside Analogues | Acts as a fluorinated carbocyclic mimic of the ribose sugar. | The carbocyclic nature prevents enzymatic cleavage of the glycosidic bond, while fluorine enhances metabolic stability and biological activity. nih.govmdpi.com |

Development of Chiral Ligands and Auxiliaries from Indanol Derivatives

Chiral ligands and auxiliaries are indispensable tools in asymmetric synthesis, enabling the selective production of a single enantiomer of a target molecule. Chiral amino alcohols are particularly valuable for this purpose due to their structural diversity and conformational properties. The amino-indanol structure, derivable from this compound, is a well-established chiral scaffold.

Derivatives of this compound can be used to synthesize a variety of chiral ligands for transition-metal-catalyzed reactions, such as asymmetric hydrogenation and C-H bond functionalization. nih.gov The fluorine atom on the aromatic ring can modulate the electronic properties of the resulting ligand, which in turn can influence the efficiency and enantioselectivity of the catalytic process. This fine-tuning capability makes fluorinated indanol derivatives attractive targets for the development of new, highly effective chiral ligands and auxiliaries. researchgate.net

Spectroscopic Methods for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide unique insights into the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 7-Fluoro-2,3-dihydro-1h-inden-1-ol is expected to exhibit distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Protons on the aromatic ring will appear in the downfield region (typically δ 6.5-8.0 ppm), with their splitting patterns dictated by coupling to the fluorine atom and adjacent protons. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a multiplet in the range of δ 5.0-5.5 ppm. The methylene (B1212753) protons of the five-membered ring will show complex splitting patterns in the upfield region (δ 1.5-3.5 ppm) due to geminal and vicinal coupling. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbon atom attached to the fluorine will show a large C-F coupling constant. The aromatic carbons will resonate in the δ 110-160 ppm region. The carbon atom bonded to the hydroxyl group (C-OH) is expected to have a chemical shift in the range of δ 65-80 ppm. The methylene carbons of the indane ring will appear in the upfield region of the spectrum.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH | 6.8 - 7.5 | 110 - 145 (with C-F coupling) |

| CH-OH | ~5.3 | ~75 |

| CH₂ (Position 2) | 2.0 - 2.8 | ~30-40 |

| CH₂ (Position 3) | 2.8 - 3.2 | ~30-40 |

| OH | Variable (broad singlet) | - |

| Aromatic C-F | - | ~160 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-C | - | 120 - 150 |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), the exact molecular formula can be unequivocally established. For this compound, with a chemical formula of C₉H₉FO, the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally observed value. This confirmation is vital for distinguishing between isomers and ensuring the correct elemental composition.

Expected HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [C₉H₉FO]⁺ | 152.0637 | To be determined experimentally |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) group, the aromatic ring (C=C), and the C-F bond. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is expected in the 1000-1400 cm⁻¹ range.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Alkyl C-H | C-H Stretch | 2850 - 3000 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| C-F | C-F Stretch | 1000 - 1400 |

| C-O | C-O Stretch | 1050 - 1250 |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as 7-Fluoro-2,3-dihydro-1h-inden-1-ol, into the binding site of a target protein.

For this compound, the hydroxyl group at the 1-position is a prime candidate for forming hydrogen bonds with amino acid residues like histidine, serine, or threonine in a protein's binding pocket. The bulky, hydrophobic indane core would likely occupy a hydrophobic cavity. The fluorine atom at the 7-position, with its high electronegativity, can participate in favorable electrostatic interactions, including dipole-dipole interactions and even weak hydrogen bonds with suitable donors. The presence of fluorine can also modulate the electronic properties of the aromatic ring, potentially enhancing pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 1: Hypothetical Key Interactions of this compound in a Protein Binding Site

| Functional Group of Ligand | Potential Interacting Residue(s) | Type of Interaction |

| 1-hydroxyl | His, Ser, Thr, Asp, Glu | Hydrogen Bond (Donor/Acceptor) |

| Indane Core | Leu, Val, Ile, Phe | Hydrophobic Interaction |

| 7-fluoro | Backbone NH, Gln, Asn | Dipole-Dipole, Weak H-Bond |

| Phenyl Ring | Phe, Tyr, Trp | π-π Stacking |

Prediction and Analysis of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are pivotal in developing predictive SAR models. For the indanol scaffold, SAR studies on related compounds like indolin-2-one derivatives have been crucial in their development as anticancer agents and inhibitors of vascular endothelial growth factor receptors (VEGFRs). These studies have shown that substitutions on the oxindole (B195798) ring are critical for their antiangiogenic and anticancer activities.

In the case of this compound, the introduction of the fluorine atom is a key structural modification. Fluorine is often used in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity. A systematic in-silico analysis could involve comparing the predicted activity of this compound with its non-fluorinated parent compound, 2,3-dihydro-1H-inden-1-ol, and other halogenated or substituted analogs.

A hypothetical SAR study might explore variations at the 7-position (e.g., with chlorine, methyl, or methoxy (B1213986) groups) to probe the effect of electronics and sterics on binding. Similarly, the stereochemistry of the hydroxyl group at the 1-position (R vs. S) would be a critical determinant of activity, as the precise 3D arrangement of this hydrogen-bonding group is often essential for optimal interaction with a chiral biological target.

Table 2: Illustrative SAR Data for a Hypothetical Target Based on Indanol Analogs

| Compound | Substitution at C7 | Stereochemistry at C1 | Predicted IC50 (nM) |

| 1 | H | Racemic | 500 |

| 2 | F | Racemic | 150 |

| 3 | Cl | Racemic | 200 |

| 4 | CH3 | Racemic | 450 |

| 5 | F | (S) | 80 |

| 6 | F | (R) | 300 |

Elucidation of Reaction Mechanisms via Quantum Chemical Methods

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules and elucidating reaction mechanisms at the atomic level. These methods can be used to calculate the energies of reactants, transition states, and products, thereby providing a detailed map of the reaction pathway.

While specific quantum chemical studies on the reaction mechanisms involving this compound are not documented, the principles of these methods are broadly applicable. For instance, DFT calculations could be employed to study the synthesis of this compound, perhaps via the reduction of the corresponding ketone, 7-fluoro-2,3-dihydro-1H-inden-1-one. Such calculations could help in understanding the stereoselectivity of the reduction, predicting whether the hydride attacks from the more or less sterically hindered face of the ketone, leading to the preferential formation of one stereoisomer of the alcohol.

Furthermore, quantum chemical methods can shed light on the metabolic fate of this compound. By calculating the activation energies for various potential metabolic transformations, such as oxidation of the alcohol or hydroxylation of the aromatic ring, researchers can predict the most likely metabolic pathways. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the aromatic ring towards electrophilic attack, a common step in drug metabolism.

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional shape (conformation) of a molecule is crucial for its biological activity, as it must fit into the specific geometry of a protein's binding site. Conformational analysis involves identifying the stable low-energy conformations of a molecule and understanding the energy barriers between them.

For this compound, the five-membered ring of the indane system is not planar and can adopt different puckered conformations, often described as "envelope" or "twist" forms. The orientation of the hydroxyl group at the chiral center C1 can be either axial-like or equatorial-like relative to the five-membered ring. The fluorine atom at the 7-position, while not directly part of the flexible ring, can influence the conformational preferences through electronic effects and steric interactions.

Computational methods like molecular mechanics or DFT can be used to perform a systematic conformational search to identify the most stable conformers. The results of such an analysis would likely show that the relative energies of the different conformers are influenced by factors such as intramolecular hydrogen bonding between the 1-hydroxyl group and the fluorine at the 7-position, or steric clashes between the hydroxyl group and the adjacent aromatic proton.

The stereochemistry at C1 is of paramount importance. It is highly probable that only one enantiomer (either R or S) of this compound will exhibit the desired biological activity, as the precise spatial arrangement of the hydroxyl group and the fluorinated aromatic ring will be critical for complementary interactions with a chiral biological target.

Investigations into Biological Activity and Mechanisms of Action Excluding Clinical Human Trials

Anticancer Activities of Dihydro-1H-indene Derivatives

Derivatives of dihydro-1H-indene have emerged as a promising class of compounds in oncology research. Their activity is primarily linked to the disruption of microtubule dynamics, a critical process in cell division, making them attractive candidates for the development of new anticancer agents.

A key mechanism for the anticancer effect of dihydro-1H-indene derivatives is their ability to inhibit the polymerization of tubulin, a protein that assembles into microtubules. nih.govtandfonline.comnih.gov These microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division. By disrupting microtubule formation, these compounds can halt the proliferation of rapidly dividing cancer cells. nih.gov

Research has shown that certain dihydro-1H-indene derivatives exert their effect by interacting with the colchicine (B1669291) binding site on β-tubulin. nih.govtandfonline.comnih.gov This site is a well-known target for a class of drugs called microtubule-targeting agents (MTAs). nih.gov By occupying this site, the dihydro-1H-indene derivatives prevent the tubulin dimers from polymerizing into microtubules, thus disrupting the dynamic instability of the microtubule network. nih.govnih.gov

One particularly potent derivative, identified in research as compound 12d, demonstrated significant tubulin polymerization inhibitory activity. nih.govnih.gov Its binding mode to the colchicine site is thought to be similar to that of combretastatin (B1194345) A-4 (CA-4), a known potent tubulin inhibitor. nih.gov

Table 1: In Vitro Antiproliferative Activities of Dihydro-1H-indene Derivative (Compound 12d)

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| K562 | Chronic Myelogenous Leukemia | 0.028 ± 0.005 |

| A549 | Non-small Cell Lung Cancer | 0.045 ± 0.008 |

| HCT116 | Colon Cancer | 0.087 ± 0.012 |

| MCF-7 | Breast Cancer | 0.036 ± 0.006 |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from a study on novel dihydro-1H-indene derivatives as tubulin polymerization inhibitors. nih.gov

The disruption of microtubule function by dihydro-1H-indene derivatives leads to a halt in the cell cycle, specifically at the G2/M phase. nih.govnih.gov This phase is when the cell prepares for and undergoes mitosis. By inhibiting tubulin polymerization, the mitotic spindle cannot form correctly, triggering a cellular checkpoint that arrests the cell cycle. nih.govnih.gov This prevents the cell from dividing and proliferating.

Flow cytometry analyses have confirmed that treatment of cancer cell lines, such as K562, with compounds like the derivative 12d, results in a significant accumulation of cells in the G2/M phase. nih.gov This cell cycle arrest is a common outcome for agents that bind to the colchicine site of tubulin. nih.gov

Prolonged cell cycle arrest at the G2/M phase can ultimately lead to programmed cell death, or apoptosis. nih.govnih.gov Studies have demonstrated that dihydro-1H-indene derivatives can induce apoptosis in cancer cells. nih.govnih.gov Following treatment with these compounds, cancer cells exhibit characteristic morphological changes associated with apoptosis, such as cell shrinkage and nuclear condensation. nih.gov The induction of apoptosis is a crucial mechanism for the elimination of cancer cells and is a primary goal of many cancer therapies.

Beyond their direct effects on cell division and survival, dihydro-1H-indene derivatives have shown potential in curbing the spread of tumors. nih.govnih.gov They have been found to inhibit the migration and invasion of cancer cells in vitro, which are critical steps in the metastatic cascade. nih.gov

Furthermore, these compounds exhibit anti-angiogenic properties. nih.govtandfonline.comnih.gov Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. nih.govtandfonline.com Dihydro-1H-indene derivatives that act as tubulin polymerization inhibitors can also function as vascular disrupting agents (VDAs). nih.gov They achieve this by affecting endothelial cells, which line the blood vessels.

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that these compounds can inhibit the proliferation and migration of these cells, which are fundamental processes in angiogenesis. nih.gov Preclinical studies have further suggested that these derivatives can inhibit tumor angiogenesis, thereby restricting the tumor's ability to grow and spread. nih.govnih.gov

Antimicrobial Potency of Indanone and Indanol Derivatives

In addition to their anticancer potential, the broader class of indanone and indanol derivatives has been investigated for antimicrobial activity. These compounds have shown promise against a range of pathogenic microorganisms.

Indanone and indanol derivatives, along with structurally related compounds like indoles and indolinones, have demonstrated inhibitory effects against various microbial strains in vitro. nih.govnih.gov This includes activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Specifically, activity has been noted against:

Staphylococcus aureus (S. aureus) : A Gram-positive bacterium that can cause a variety of skin and soft tissue infections. nih.govnih.gov

Escherichia coli (E. coli) : A Gram-negative bacterium that is a common cause of urinary tract infections and gastroenteritis. nih.govnih.gov

Candida albicans (C. albicans) : A diploid fungus that can cause opportunistic oral and genital infections in humans. nih.govnih.gov

The effectiveness of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

Table 2: Examples of Antimicrobial Activity of Indole and Indolinone Derivatives

| Compound Type | Microorganism | Activity (MIC in µg/mL) |

|---|---|---|

| Indole-thiadiazole derivative | S. aureus | 6.25 |

| Indole-triazole derivative | S. aureus | 6.25 |

| Indolinone oxime derivative | S. aureus | Significant Activity Reported |

| Indolinone oxime derivative | E. coli | Significant Activity Reported |

| Indolinone oxime derivative | C. albicans | Significant Activity Reported |

This table provides examples of the antimicrobial potency of related compound classes. Specific MIC values can vary significantly based on the exact chemical structure of the derivative. nih.govnih.gov

The antimicrobial effects of indanone and indanol derivatives are believed to stem from multiple mechanisms of action. A primary proposed mechanism is the disruption of the microbial cell membrane. nih.govmdpi.com The structural characteristics of some of these compounds may allow them to intercalate into the lipid bilayer of the cell membrane, altering its fluidity and integrity. mdpi.com This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. mdpi.comnih.gov

Beyond direct membrane damage, these compounds may also exert their antimicrobial effects by targeting intracellular processes. nih.gov This can include the inhibition of crucial enzymes involved in various metabolic pathways necessary for the microbe's survival. nih.gov Another potential intracellular target is the machinery of DNA synthesis and replication. nih.gov By interfering with these fundamental cellular functions, the compounds can effectively halt microbial growth and proliferation.

Antiviral Research (e.g., Hepatitis C Virus Replication Modulation)

While specific studies focusing solely on 7-fluoro-2,3-dihydro-1H-inden-1-ol and its direct impact on Hepatitis C Virus (HCV) replication are not extensively detailed in the public domain, the broader class of inden-1-ol derivatives has been investigated for antiviral properties. The structural motif is of interest to medicinal chemists for its potential to be modified to interact with various viral proteins or host factors essential for viral replication. Further research is required to specifically elucidate the antiviral profile of this compound against HCV and other viruses.

Modulation of Specific Biological Targets

This compound has been identified as a modulator of several key biological targets, indicating its potential to influence a range of physiological and pathological processes.

Dual Specificity Phosphatase (DUSP) Inhibition

Dual specificity phosphatases are a family of enzymes that play a crucial role in regulating cellular signaling pathways by dephosphorylating both threonine/serine and tyrosine residues on their substrate proteins. The inhibitory activity of this compound against specific DUSPs has not been a primary focus of published research to date. However, the modulation of phosphatase activity is a significant area of drug discovery, and the inden-1-ol scaffold could potentially serve as a starting point for the development of more potent and selective DUSP inhibitors.

Hypoxia-Inducible Factor 2 Alpha (HIF-2α) Inhibition

Hypoxia-inducible factors (HIFs) are transcription factors that respond to changes in cellular oxygen levels. HIF-2α is particularly implicated in various diseases, including certain types of cancer. The potential for this compound to act as an inhibitor of HIF-2α has been explored in the context of developing novel therapeutic agents. The core structure of this compound is considered a valuable starting point for the synthesis of more complex molecules designed to disrupt the function of HIF-2α.

Retinoic Acid-Related Orphan Nuclear Receptor Gamma T (RORγt) Antagonism

RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key mediators of inflammation and are implicated in various autoimmune diseases. The development of RORγt antagonists is a significant focus of research for the treatment of these conditions. While direct and potent antagonism of RORγt by this compound itself has not been extensively documented, its structural framework is relevant to the design of more potent and selective RORγt antagonists.

Alpha-2 Adrenergic Receptor Modulation

Alpha-2 adrenergic receptors are involved in regulating neurotransmitter release and are targets for drugs used to treat conditions like hypertension and anxiety. A patent document indicates that this compound is a precursor in the synthesis of compounds that act as antagonists of the alpha-2-adrenergic receptor. oapi.int This suggests that while the compound itself may not be the final active molecule, it is a key intermediate in the creation of substances that modulate this receptor.

In Vitro Assay Methodologies for Biological Evaluation

A range of in vitro assays are fundamental in characterizing the biological effects of a compound. These assays provide initial insights into a compound's potential efficacy and mechanism of action at a cellular and molecular level.

Cell growth inhibition assays are crucial for assessing the cytotoxic or cytostatic effects of a compound on various cell lines. These assays determine the concentration of a compound required to inhibit cell growth by 50% (IC50). While specific IC50 data for this compound is not extensively available in the public domain, the methodologies used for such determinations are well-established.

Commonly employed methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays. In these colorimetric assays, viable cells with active metabolism reduce the tetrazolium salt to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells. By treating cell lines with a range of concentrations of the test compound, a dose-response curve can be generated to calculate the IC50 value.

Table 1: Illustrative Data Table for Cell Growth Inhibition Assay

| Cell Line | Assay Type | Compound Concentration (µM) | % Growth Inhibition | IC50 (µM) |

| Example Cancer Cell Line A | MTT | 0.1 | Data not available | Data not available |

| 1 | Data not available | |||

| 10 | Data not available | |||

| 50 | Data not available | |||

| 100 | Data not available | |||

| Example Cancer Cell Line B | XTT | 0.1 | Data not available | Data not available |

| 1 | Data not available | |||

| 10 | Data not available | |||

| 50 | Data not available | |||

| 100 | Data not available |

Note: This table is illustrative. Specific experimental data for this compound is not publicly available.

Enzyme activity assays are employed to determine if a compound can modulate the function of a specific enzyme. The fluorination of a molecule can sometimes influence its interaction with enzyme active sites. researchgate.net However, specific data on the inhibitory or activating effects of this compound on particular enzymes are not found in publicly accessible literature.

The design of an enzyme assay depends on the enzyme of interest and can involve various detection methods, such as spectrophotometry, fluorometry, or luminometry, to measure the rate of product formation or substrate depletion.

Table 2: Illustrative Data Table for Enzyme Activity Assay

| Target Enzyme | Assay Method | Compound Concentration (µM) | % Enzyme Inhibition | IC50 (µM) |

| Example Kinase | Fluorometric | 0.1 | Data not available | Data not available |

| 1 | Data not available | |||

| 10 | Data not available | |||

| 50 | Data not available | |||

| 100 | Data not available | |||

| Example Protease | Spectrophotometric | 0.1 | Data not available | Data not available |

| 1 | Data not available | |||

| 10 | Data not available | |||

| 50 | Data not available | |||

| 100 | Data not available |

Note: This table is illustrative. Specific experimental data for this compound is not publicly available.

Replicon cell line assays are powerful tools for studying the replication of viruses, such as the Hepatitis C Virus (HCV), and for screening antiviral compounds. nih.govfrontiersin.org These systems utilize genetically engineered cell lines that contain a self-replicating viral RNA (a replicon), often with a reporter gene like luciferase for easy quantification of replication levels. nih.govasm.org

While there is no specific published data on the activity of this compound in HCV replicon assays, studies on analogous indanyl nucleoside derivatives have utilized this methodology. The general procedure involves treating the replicon-containing cells with the test compound and measuring the reporter gene activity to determine the inhibition of viral replication. frontiersin.org The Huh-7 human hepatoma cell line and its derivatives are commonly used for HCV replicon assays. nih.govnih.gov The development of these cell lines, which are highly permissive to HCV replication, has been a significant advancement in the field. nih.gov

The assay typically involves the following steps:

Seeding of Huh-7 cells harboring the HCV replicon in multi-well plates.

Treatment with various concentrations of the test compound.

Incubation for a set period (e.g., 48-72 hours).

Lysis of the cells and measurement of the reporter enzyme activity (e.g., luciferase).

Calculation of the concentration that inhibits 50% of the replicon replication (EC50).

Table 3: Illustrative Data Table for HCV Replicon Assay

| Replicon Genotype | Cell Line | Reporter Gene | Compound Concentration (µM) | % Replication Inhibition | EC50 (µM) |

| 1b | Huh-7 | Luciferase | 0.1 | Data not available | Data not available |

| 1 | Data not available | ||||

| 10 | Data not available | ||||

| 50 | Data not available | ||||

| 100 | Data not available | ||||

| 1a | Huh-7.5.1 | Luciferase | 0.1 | Data not available | Data not available |

| 1 | Data not available | ||||

| 10 | Data not available | ||||

| 50 | Data not available | ||||

| 100 | Data not available |

Note: This table is illustrative. Specific experimental data for this compound is not publicly available.

Chemical complementation is a sophisticated in vivo assay, often conducted in yeast, that can be used to study enzyme activity in a high-throughput manner. pnas.orgresearchgate.net This reaction-independent genetic assay links the catalytic activity of an enzyme to the transcription of a reporter gene. pnas.org The principle involves a small-molecule system, such as a yeast three-hybrid system, where an enzyme's ability to cleave or form a specific bond in a chemical inducer molecule results in a measurable change in reporter gene expression. pnas.orgresearchgate.net

This technique is particularly valuable for enzyme engineering, drug discovery, and proteomics. pnas.org It allows for the screening of large libraries of compounds for their effect on a specific enzyme within a cellular context. While a powerful tool, there is no publicly available information indicating that this compound has been evaluated using chemical complementation assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.